

Comparative Analysis of Z-Ala-Ala-Asp-CMK Cross-Reactivity with Other Proteases

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of the irreversible protease inhibitor, **Z-Ala-Ala-Asp-CMK** (Z-AAD-CMK), with other relevant proteases. The information is intended to assist researchers in evaluating the suitability of this inhibitor for their experimental needs, particularly in studies where protease specificity is a critical factor.

Executive Summary

Z-Ala-Ala-Asp-CMK is widely recognized as a potent and selective inhibitor of Granzyme B, a serine protease crucial for inducing apoptosis in target cells. While its primary target is well-established, understanding its potential for off-target inhibition is vital for the accurate interpretation of experimental results. This guide summarizes the available quantitative data on the cross-reactivity of Z-AAD-CMK with other proteases, primarily caspases, and provides detailed experimental protocols for assessing inhibitor specificity.

Quantitative Cross-Reactivity Data

The following table summarizes the available inhibitory activity of **Z-Ala-Ala-Asp-CMK** against various proteases. The data is presented as the half-maximal inhibitory concentration (IC50) or the dissociation constant for inhibitors (Ki), where available.



Protease Target	Inhibitor	IC50 / Ki (nM)	Comments
Granzyme B	Z-Ala-Ala-Asp-CMK	ID50 = 300	Inhibits apoptosis- related DNA fragmentation induced by fragmentin 2, a rat homolog of granzyme B.
Caspase-3	Z-Ala-Ala-Asp-CMK	-	At 50 µM, reduces DNA fragmentation and inhibits caspase-3 activity.[1]

Note: Quantitative IC50 or Ki values for the direct inhibition of a broad panel of caspases and cathepsins by **Z-Ala-Ala-Asp-CMK** are not readily available in the public domain. The provided data for caspase-3 is qualitative, indicating an effect at a relatively high concentration.

Signaling Pathways and Experimental Workflows

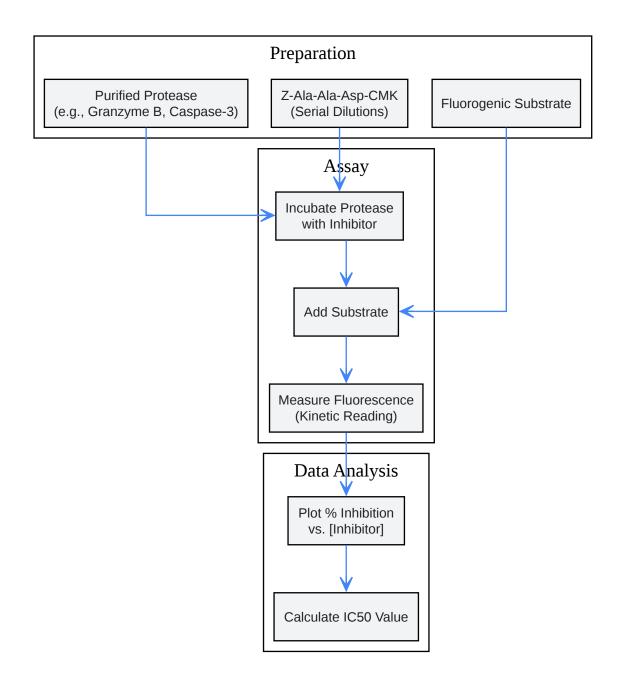
To facilitate a deeper understanding of the experimental approaches used to characterize protease inhibitors, the following diagrams illustrate a typical signaling pathway involving Granzyme B and caspases, and a general workflow for determining inhibitor specificity.



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Caption: Simplified signaling pathway of Granzyme B-induced apoptosis and the inhibitory action of **Z-Ala-Ala-Asp-CMK**.





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References



- 1. medchemexpress.com [medchemexpress.com]
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